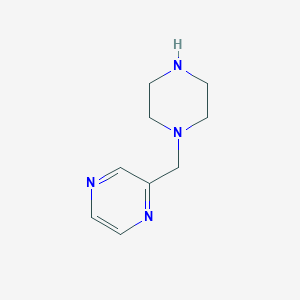

2-(Piperazin-1-ylmethyl)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Piperazin-1-ylmethyl)pyrazine is a chemical compound that is part of a broader class of piperazine derivatives. These compounds have been extensively studied due to their wide range of biological activities and potential therapeutic applications. Piperazine derivatives are known for their central nervous system activity, including serotoninmimetic and antiarrhythmic properties, and have been explored for their potential in treating various conditions such as allergies, bacterial infections, and tuberculosis .

Synthesis Analysis

The synthesis of piperazinylpyrazines involves various chemical reactions that yield compounds with significant pharmacological properties. For instance, the synthesis of 6-chloro-2(1-piperazinyl)pyrazine (3a) demonstrated potent central serotoninmimetic activity with a weak peripheral action, indicating a careful design to target specific receptors . Another example is the regioselective synthesis of piperazinylimidazo[1,2-a]pyrazines, which showed selective affinity for alpha-adrenergic receptor subtypes, highlighting the importance of structural modifications to achieve desired biological effects .

Molecular Structure Analysis

The molecular structure of piperazinylpyrazines is crucial for their biological activity. Structural similarities between these compounds and serotonin have been noted, which may explain their serotoninmimetic activity . Additionally, the use of lanthanide shift reagent studies has corrected literature assignments of NMR chemical shifts and coupling constants for the imidazo[1,2-a]pyrazine ring system, providing a deeper understanding of the molecular structure and its implications for receptor affinity .

Chemical Reactions Analysis

Piperazinylpyrazines undergo various chemical reactions that are essential for their biological activity. For example, the oxidation-dehydration of [(beta-hydroxyalkyl)amino]pyrazines is a key step in the synthesis of piperazinylimidazo[1,2-a]pyrazines . The bioactivation of these compounds can lead to the formation of reactive intermediates such as glyoxal, which may contribute to genotoxicity, as observed in the case of a potent H4 receptor antagonist .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazinylpyrazines are influenced by their molecular structure. These compounds typically exhibit high boiling points and are insoluble in water but soluble in organic solvents . Their solubility characteristics are important for their pharmacokinetic profiles and therapeutic applications. The genotoxicity of certain piperazinylpyrazines has been a concern, leading to modifications in the piperazine ring to mitigate bioactivation pathways and reduce mutagenicity .

科学的研究の応用

Pharmacological Potential of Pyrazine Derivatives

Pyrazine derivatives, including 2-(Piperazin-1-ylmethyl)pyrazine, have been extensively studied for their diverse pharmacological activities. They exhibit a wide range of biological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. These effects make pyrazine derivatives promising candidates for developing new pharmaceuticals. For instance, inhibitors of protein kinases and β-secretase, which are applicable for treatments of proliferative diseases and Alzheimer’s disease respectively, have been identified as promising areas of application for these compounds (Doležal & Zítko, 2015).

Piperazine Derivatives in Drug Development

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It features in a plethora of drugs with varied therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral applications. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This flexibility makes piperazine a valuable building block in drug discovery, suggesting a broad potential for the development of drug-like elements targeting various diseases (Rathi et al., 2016).

Emerging Technologies in Food Science

In food science, pyrazines contribute to baking, roasted, and nutty flavors, with their generation through the Maillard reaction being a key area of interest. Control strategies for pyrazines' generation have been explored, including the use of new reactants and reaction conditions, and adoption of emerging technologies like ultrasound, which promotes pyrazines formation in model systems. These strategies are relevant for enhancing flavor profiles in food processing and product development (Yu et al., 2021).

Contribution to Energetic Materials

High-nitrogen azine energetic materials, including certain pyrazine energetic compounds, are being investigated for their application in energy materials due to their promising synthetic methods, structural and theoretical analysis, and physical properties. These compounds show potential for improving the burning rate and reducing the characteristic signal in propellants, indicating a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).

Safety And Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system . The compound 2-(Piperazin-1-ylmethyl)pyrazine trihydrochloride has a safety warning with hazard statements H302, H315, H319, H335 .

将来の方向性

The future directions for 2-(Piperazin-1-ylmethyl)pyrazine could involve its use in various applications spanning across various industries. Pyrazine derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects, making them an area of interest for pharmaceutical research and development .

特性

IUPAC Name |

2-(piperazin-1-ylmethyl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13/h1-2,7,10H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSBILFYXUYRGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Piperazin-1-yl)methyl]pyrazine | |

CAS RN |

1083300-35-9 |

Source

|

| Record name | 2-[(piperazin-1-yl)methyl]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)

![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)

![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)